MFCD18318384

Description

However, the available data includes detailed analyses of structurally and functionally related compounds, which can serve as a robust framework for comparative evaluation. This article synthesizes information from multiple authoritative sources to highlight key similarities and differences among heterocyclic and aromatic compounds, focusing on molecular properties, synthesis methods, and bioactivity profiles.

Properties

IUPAC Name |

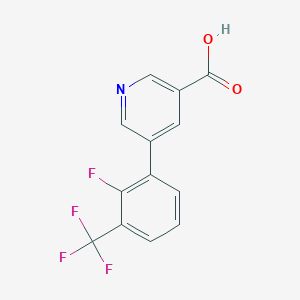

5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F4NO2/c14-11-9(2-1-3-10(11)13(15,16)17)7-4-8(12(19)20)6-18-5-7/h1-6H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAJHNVWUMWVLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50688256 | |

| Record name | 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261901-69-2 | |

| Record name | 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-Fluoro-3-trifluoromethylbenzene.

Nitration: The benzene derivative undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Coupling Reaction: The amine group is coupled with a nicotinic acid derivative under specific conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of amines and related compounds.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Studied for its potential effects on biological systems due to its structural similarity to nicotinic acid.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials with enhanced chemical and thermal stability.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis of Structurally Related Compounds

The following compounds from the evidence share structural motifs (e.g., halogenated aromatic rings, fused heterocycles) and functional groups with hypothetical analogs of "MFCD18318384":

CAS 918538-05-3 (MDL: MFCD11044885)

- Molecular Formula : C₆H₃Cl₂N₃

- Safety: Hazard warnings for skin/eye irritation (H315-H319-H335) .

- Synthesis : Reacts 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine with 5-cyclobutyl-1H-pyrazol-3-amine under catalytic conditions .

CAS 1046861-20-4 (MDL: MFCD13195646)

- Molecular Formula : C₆H₅BBrClO₂

- Key Properties: Molecular Weight: 235.27 g/mol Polarity: High topological polar surface area (TPSA = 40.46 Ų) .

- Synthesis : Palladium-catalyzed cross-coupling in tetrahydrofuran/water at 75°C .

CAS 428854-24-4 (MDL: MFCD22741544)

- Molecular Formula : C₁₇H₁₅FN₈

- Key Properties :

- Synthesis : Multi-step protocol involving carbamate intermediates and LC-MS purification .

CAS 1761-61-1 (MDL: MFCD00003330)

- Molecular Formula : C₇H₅BrO₂

- Key Properties :

- Synthesis : Catalyzed by A-FGO in tetrahydrofuran under reflux .

Data Table: Comparative Overview

Key Findings and Discussion

Structural Influences on Bioactivity :

- Halogenated compounds (e.g., CAS 918538-05-3 and 1046861-20-4) exhibit higher BBB permeability due to lipophilic Cl/Br substituents .

- Fluorinated analogs (e.g., CAS 428854-24-4) show enhanced metabolic stability, aligning with trends in medicinal chemistry .

Synthetic Accessibility :

- Palladium-catalyzed methods (CAS 1046861-20-4) require stringent conditions but yield high purity .

- Green chemistry approaches (CAS 1761-61-1) using recyclable catalysts (A-FGO) reduce environmental impact .

Safety Profiles :

- Chlorinated and brominated compounds pose higher risks of skin/eye irritation (H315-H319) compared to fluorinated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.